molecular formula C21H23F2N3O5S B2613600 N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 868983-52-2

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2613600
CAS RN: 868983-52-2
M. Wt: 467.49
InChI Key: WWEUNKAWZXQDCU-UHFFFAOYSA-N
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Description

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C21H23F2N3O5S and its molecular weight is 467.49. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural study of new substituted chiral sulfamoyl oxazolidin-2-ones highlight the formation of compounds with sulfonamide moieties, demonstrating an efficient strategy starting from prochiral 1,3-dichloro-2-propanol and chlorosulfonyl isocyanate. This process involves carbamoylation–sulfamoylation reaction followed by intermolecular cyclization, with X-ray studies performed to determine enantioselectivity during cyclization (Barbey et al., 2012).

Antimicrobial Activities

Research on 1,3-oxazolidin-2-one derivatives bearing amide, sulfonamide, and thiourea moieties has shown that these compounds exhibit antimicrobial activity. Specifically, certain derivatives displayed better activity against Gram-positive bacteria, particularly Staphylococcus aureus, than standard treatments, indicating their potential as drug candidates (Karaman et al., 2018).

Chemical Reactions and Mechanisms

Studies on the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones have provided insights into reactions yielding homoallylamines through the cleavage of the oxazolidin-2-one ring. This research contributes to understanding the stereochemical outcomes of such reactions, potentially impacting the synthesis of optically active compounds (Marcantoni et al., 2002).

NMR and Molecular Discrimination

The development of versatile and practical macrocyclic reagents with multiple hydrogen-bonding sites for chiral discrimination in NMR has been explored. Such reagents, effective for a wide range of chiral compounds, underscore the significance of oxazolidinone derivatives in analytical chemistry for enantioselective analysis (Ema et al., 2007).

Crystal Structure Analysis

The crystal structure of a dimeric (phenylsulfonyl)oxazolidine has been reported, showcasing the spatial arrangement of chlorophenyl-sulfonyl substituents and oxazolidine rings. This study contributes to the understanding of molecular conformations and interactions within such compounds (Hirschler et al., 1994).

properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O5S/c22-16-8-9-17(23)18(13-16)32(29,30)26-11-12-31-19(26)14-25-21(28)20(27)24-10-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,19H,4,7,10-12,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEUNKAWZXQDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

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